molecular formula C9H18N2O2 B1323206 N-Methoxy-N,1-dimethylpiperidine-4-carboxamide CAS No. 215950-19-9

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Cat. No.: B1323206
CAS No.: 215950-19-9
M. Wt: 186.25 g/mol
InChI Key: HPSNOVOYRZPVAW-UHFFFAOYSA-N
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Description

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9) is an important organic compound serving as a critical pharmaceutical intermediate in the synthesis of Lasmiditan . Lasmiditan is a selective 5-hydroxytryptamine (5-HT1F) receptor agonist developed for the acute treatment of migraine . This high-purity building block enables advanced research and development in organic and medicinal chemistry, particularly in constructing novel therapeutic agents. The compound is characterized as a white to off-white powder with a typical purity of ≥98%-99% . Key predicted physicochemical properties include a boiling point of 235.3±50.0 °C and a density of 1.041±0.06 g/cm³ . It is supplied on a scale ranging from laboratory to pilot production, facilitating projects from initial discovery to process development . This product is intended for research and development purposes only and is not meant for diagnostic, therapeutic, or household use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

N-methoxy-N,1-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-6-4-8(5-7-10)9(12)11(2)13-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNOVOYRZPVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634523
Record name N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215950-19-9
Record name N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • 1-Methylpiperidine-4-carboxylic acid or its methyl ester derivative.
  • Methoxyamine or N,O-dimethylhydroxylamine hydrochloride as the source of the N-methoxy group.
  • Coupling agents such as DCC or isopropylmagnesium bromide (a Grignard reagent) for activation.
  • Solvents like tetrahydrofuran (THF) for reaction medium.

Stepwise Synthesis

Step Description Conditions Notes
1 Preparation of methyl ester of 1-methylpiperidine-4-carboxylic acid (if starting from acid) Esterification under acidic conditions Provides a reactive ester intermediate
2 Reaction of methyl ester with N,O-dimethylhydroxylamine hydrochloride In THF, cooled to -20 to 5 °C, with isopropylmagnesium bromide added dropwise Formation of N-methoxy-N-methyl carboxamide via nucleophilic substitution
3 Hydrolysis and work-up Addition of ammonium chloride solution, extraction with ethyl acetate, washing, drying Isolates the desired amide product
4 Purification Evaporation under reduced pressure, possible recrystallization Yields oily or crystalline product

This method, adapted from related piperidine carboxamide syntheses, achieves the formation of the N-methoxy amide bond efficiently with good yields.

Reaction Mechanism Insights

  • The Grignard reagent (isopropylmagnesium bromide) activates the ester by forming a tetrahedral intermediate, which then reacts with N,O-dimethylhydroxylamine to form the N-methoxy amide.
  • The use of low temperatures (-20 to 5 °C) controls the reaction rate and minimizes side reactions.
  • The hydrolysis step quenches the reaction and facilitates product isolation.

Data Table: Stock Solution Preparation for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

Amount of Compound Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 mg 5.3691 1.0738 0.5369
5 mg 26.8456 5.3691 2.6846
10 mg 53.6913 10.7383 5.3691

Note: Volumes calculated based on molecular weight 186.25 g/mol to achieve desired molarity.

Research Findings and Industrial Relevance

  • The compound is a critical intermediate in the synthesis of Lasmiditan, highlighting its pharmaceutical importance.
  • Industrial synthesis emphasizes high-purity reagents and stringent quality control to ensure batch-to-batch consistency.
  • Pharmacological studies on Lasmiditan underscore the necessity of reliable synthetic routes for this intermediate to support drug development pipelines.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N,1-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives , secondary amines , and various substituted piperidine derivatives .

Scientific Research Applications

Synthesis Overview

StepReagentsConditionsYield
1Piperidine-4-carboxylic acidN,O-Dimethylhydroxylamine hydrochlorideTHF, -30°C to -5°C
2Isopropyl magnesium chlorideArgon atmosphere-30°C to room temperature

Research indicates that N-Methoxy-N,1-dimethylpiperidine-4-carboxamide exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Antiproliferative Activity

Studies have shown that derivatives of N-methoxy compounds display significant antiproliferative effects against cancer cell lines such as MCF-7. For instance, certain substituted benzimidazole carboxamides exhibit enhanced activity when methoxy groups are present, indicating a potential pathway for developing anticancer agents .

Antioxidative Properties

The compound has also been evaluated for its antioxidative capabilities. Research suggests that introducing methoxy groups can improve the antioxidative activity of related compounds, which may contribute to their therapeutic efficacy by preventing oxidative damage in cells .

Applications in Drug Development

This compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacological properties. It serves as a scaffold for designing new molecules with improved activity profiles against various diseases.

Case Studies

  • Combination Therapy : In studies involving combination therapies with doxorubicin, specific derivatives of N-methoxy compounds demonstrated the ability to enhance the efficacy of doxorubicin while reducing its toxicity to normal cells .
  • Selective Cytotoxicity : Compounds derived from this compound have shown selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Mechanism of Action

The mechanism of action of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is primarily related to its role as an intermediate in the synthesis of Lasmiditan . Lasmiditan exerts its effects by selectively targeting the 5-hydroxytryptamine 1F (5-HT1F) receptor , which is involved in the modulation of pain pathways in the central nervous system .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound shares structural homology with several N-methoxy-N-methylamide derivatives, as highlighted by computational similarity analyses (Table 1):

Compound Name CAS Number Similarity Score Key Structural Features
N-Methoxy-N-methylisobutyramide 113778-69-1 0.77 Linear chain, lacks piperidine ring
N-Methoxy-N-methylpropionamide 104863-65-2 0.72 Shorter alkyl chain, no cyclic structure
4-Chloro-N-methoxy-N-methylbutanamide 64214-66-0 0.82 Chlorinated alkyl chain, similar amide group
N,4-Dimethyl-4-piperidinecarboxamide 1361114-96-6 0.65* Piperidine ring, lacks methoxy group

*Estimated based on structural divergence .

Key Observations :

  • The methoxy group improves solubility compared to non-methoxylated analogs (e.g., N,4-Dimethyl-4-piperidinecarboxamide) .

Physicochemical Properties

Comparative data on physical properties (Table 2):

Compound Melting Point (°C) Physical State Key Spectral Data (IR/NMR)
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide Not reported Likely solid* Expected C=O stretch at ~1650 cm⁻¹ (IR)
N-Methoxy-N,5-dimethyl-benzo[7]annulene carboxamide 68.0–69.0 White solid C=O at 1680 cm⁻¹; δ 1.2–2.8 ppm (¹H NMR)
N-Methoxy-N-methylpropionamide Not reported Liquid C=O at 1645 cm⁻¹; δ 3.2 ppm (N-CH₃)

*Inferred from analogs; detailed data unavailable .

Key Observations :

  • The benzoannulene analog (1aa) exhibits a defined melting point due to aromatic stacking, whereas linear analogs like N-Methoxy-N-methylpropionamide are liquids, reflecting differences in molecular packing .
  • The absence of reported melting points for this compound suggests further experimental characterization is needed.

Biological Activity

N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a synthetic compound belonging to the piperidine family, characterized by a methoxy group and dimethyl substitutions at the nitrogen atom. This structural configuration suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N2_{2}O2_{2}
  • Molecular Weight : Approximately 186.25 g/mol
  • Functional Groups : Methoxy group, dimethyl groups, carboxamide functional group.

The unique stereochemistry of this compound influences its reactivity and biological activity. The presence of the methoxy group is particularly significant for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes, which can lead to modulation of various biochemical pathways relevant to therapeutic applications.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling and function .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated better cytotoxicity compared to standard treatments in specific cancer models .
  • Neuroprotective Effects : Some derivatives in the piperidine class have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Anticancer Studies

A notable study highlighted the anticancer potential of piperidine derivatives similar to this compound. The research involved testing these compounds against FaDu hypopharyngeal tumor cells, revealing significant cytotoxicity and apoptosis induction compared to traditional chemotherapeutics like bleomycin .

CompoundIC50 (µM)Mechanism
This compoundTBDEnzyme inhibition
Bleomycin5.0DNA intercalation

Enzyme Interaction Studies

Further investigations into enzyme interactions suggest that this compound may inhibit key metabolic enzymes involved in cancer progression. For example, it has been shown to modulate the activity of dihydroorotate dehydrogenase (DHODH), a validated target for anticancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

Compound NameBiological ActivityKey Findings
EF24 (Piperidinone derivative)AnticancerSuperior IKKb inhibitory properties
4-Methoxy-N,2-dimethylpiperidine-1-carboxamideEnzyme inhibitionPotential for receptor modulation

These comparisons underscore the unique pharmacological profile of this compound and its potential as a lead compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methoxy-N,1-dimethylpiperidine-4-carboxamide
Reactant of Route 2
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N-Methoxy-N,1-dimethylpiperidine-4-carboxamide

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